Birabresib dihydrate, also known as MK-8628 or OTX015, is a small molecule compound primarily recognized for its role as a selective inhibitor of bromodomain-containing proteins, specifically targeting bromodomain-containing protein 2, bromodomain-containing protein 3, and bromodomain-containing protein 4. This compound has been investigated for its potential therapeutic applications in various hematologic malignancies and solid tumors, particularly in cases resistant to conventional therapies. The molecular formula of Birabresib dihydrate is with a CAS Registry Number of 204587-26-8 .
Birabresib dihydrate was developed as part of research aimed at modulating the activity of bromodomain proteins involved in the regulation of gene expression through their interaction with acetylated lysines on histones and non-histone proteins. This compound falls under the classification of small molecule drugs and is categorized as a bromodomain inhibitor. It has been studied in clinical trials for its efficacy in treating conditions such as castrate-resistant prostate cancer and non-small-cell lung cancer .
The synthesis of Birabresib dihydrate involves several key steps that utilize various chemical reactions and reagents. The synthesis typically begins with the formation of a core structure that incorporates a chloroaryl moiety and a piperazine scaffold. Notable methods include:
The molecular structure of Birabresib dihydrate can be characterized by its complex arrangement, which includes:
The InChIKey for Birabresib dihydrate is LZLFEVJSMKCZGE-FJSYBICCSA-N, providing a unique identifier for its chemical structure .
Birabresib dihydrate participates in various chemical reactions that are crucial for its synthesis and potential modifications. Key reactions include:
Birabresib dihydrate exerts its therapeutic effects primarily through the inhibition of bromodomain-containing proteins. The mechanism involves:
Birabresib dihydrate possesses several notable physical and chemical properties:
Birabresib dihydrate has been primarily explored for its applications in oncology:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: